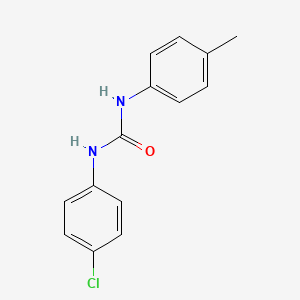

1-(4-Chlorophenyl)-3-(p-tolyl)urea

Description

The exact mass of the compound N-(4-chlorophenyl)-N'-(4-methylphenyl)urea is 260.0716407 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSSOXIQJMVHAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352626 | |

| Record name | ST040385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-63-2 | |

| Record name | ST040385 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-3-(P-TOLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Diaryl Urea Compounds as Dual PI3K/Akt/mTOR and Hedgehog Signaling Pathway Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide details the mechanism of action for a class of diaryl urea compounds, specifically 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives. As of this writing, specific experimental data for the compound 1-(4-Chlorophenyl)-3-(p-tolyl)urea is not available in the reviewed literature. The information presented herein is based on closely related analogues and provides a strong inferential basis for its likely mechanism of action.

Executive Summary

Substituted diaryl ureas have emerged as a promising class of anti-cancer agents. This guide elucidates the mechanism of action of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which have demonstrated potent anti-proliferative activity, particularly in breast cancer models. The core mechanism of these compounds lies in their ability to dually inhibit two critical oncogenic signaling pathways: the PI3K/Akt/mTOR pathway and the Hedgehog (Hh) signaling pathway. This dual inhibition offers a synergistic approach to overcoming drug resistance and inhibiting cancer cell migration. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data from representative compounds, detailed experimental protocols for mechanism elucidation, and visual diagrams of the molecular interactions and experimental workflows.

Core Mechanism of Action: Dual Pathway Inhibition

The anti-neoplastic activity of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives stems from their simultaneous suppression of the PI3K/Akt/mTOR and Hedgehog signaling pathways. These two pathways are frequently dysregulated in various cancers, contributing to cell proliferation, survival, and drug resistance.[1][2]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[1] In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation. The diaryl urea compounds inhibit this pathway by reducing the phosphorylation of key downstream effectors. Specifically, treatment with these compounds leads to a decrease in the phosphorylation of Akt and the ribosomal protein S6 kinase (S6K), a downstream target of mTOR.[2] This inhibition effectively blocks the pro-survival and pro-proliferative signals mediated by this pathway.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and is aberrantly reactivated in several malignancies.[1][3] Its activation contributes to tumorigenesis and the maintenance of cancer stem cells. The representative compound 9i from the studied series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has been shown to inhibit the Hh pathway by decreasing the expression of Gli1, a key transcription factor in the pathway, which is elevated by the Smoothened (SMO) agonist SAG.[2] By inhibiting Gli1 expression, these compounds can disrupt the oncogenic signaling driven by the Hh pathway.

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative effects of several 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative potent compound from this class.

| Compound | Cell Line | IC50 (μM) |

| Compound 31 | MCF-7 (Breast Cancer) | 7.61 ± 0.99 |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 3.61 ± 0.97 | |

| PC-3 (Prostate Cancer) | 10.99 ± 0.98 | |

| Data extracted from Li et al., 2017.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

-

Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the diaryl urea compounds for 72 hours.

-

Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Signaling Pathway Inhibition

Objective: To assess the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR and Hedgehog pathways.

Methodology:

-

Cells are treated with the test compound at a specified concentration for a designated time.

-

Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (20-40 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-S6K, S6K, Gli1, and a loading control (e.g., β-actin).

-

The membrane is then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the compounds induce apoptosis in cancer cells.

Methodology:

-

Cells are treated with the diaryl urea compound for 48 hours.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

The cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Migration Assay (Transwell Assay)

Objective: To evaluate the inhibitory effect of the compounds on cancer cell migration.

Methodology:

-

MDA-MB-231 cells are pre-treated with the test compound for 24 hours.

-

The treated cells are harvested and seeded into the upper chamber of a Transwell insert (8 μm pore size) in a serum-free medium.

-

The lower chamber is filled with a medium containing 10% fetal bovine serum as a chemoattractant.

-

After 24 hours of incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The migrated cells on the lower surface are fixed with methanol and stained with crystal violet.

-

The number of migrated cells is counted under a microscope.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram of the PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade by diaryl urea compounds.

Diagram of the Hedgehog Signaling Pathway Inhibition

Caption: Inhibition of the Hedgehog signaling pathway by diaryl urea compounds.

Experimental Workflow for Western Blot Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Research Applications of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-3-(p-tolyl)urea is a synthetic aryl urea compound that has emerged as a significant molecule in oncological research, particularly in the context of breast cancer. This technical guide provides a comprehensive overview of its primary application as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and Hedgehog (Hh) signaling pathways. This document details the compound's mechanism of action, presents quantitative data on its cytotoxic activity, outlines the experimental protocols used for its evaluation, and provides visual representations of the targeted signaling cascades and experimental workflows.

Core Research Application: Anticancer Activity

The principal area of research for this compound and its derivatives is in the development of novel anticancer agents. Extensive studies have demonstrated its potent cytotoxic effects against various breast cancer cell lines, including triple-negative breast cancer (TNBC). The key mechanism underlying its anticancer properties is the simultaneous inhibition of two critical signaling pathways that are often dysregulated in cancer: the PI3K/Akt/mTOR pathway and the Hedgehog pathway.[1]

Mechanism of Action: Dual Pathway Inhibition

The dysregulation of the PI3K/Akt/mTOR and Hedgehog signaling pathways is a hallmark of many cancers, contributing to tumor growth, proliferation, survival, and drug resistance. The ability of this compound derivatives to target both pathways simultaneously presents a promising strategy to overcome the resistance mechanisms that can arise when only a single pathway is inhibited.[1]

A representative compound from this class, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(p-tolyl)urea (referred to as compound 9i in the primary literature), has been shown to effectively suppress both signaling cascades. Mechanistic studies have revealed that this compound inhibits the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway, namely Akt and S6 kinase (S6K). In parallel, it downregulates the expression of Gli1, a key transcription factor in the Hedgehog signaling pathway.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound and its analogues has been quantified against a panel of human breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a closely related and highly potent derivative, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(p-tolyl)urea (Compound 9i) .

| Cell Line | Type of Breast Cancer | IC50 (μM) |

| T47D | Estrogen Receptor-Positive | 0.81 ± 0.06 |

| MCF-7 | Estrogen Receptor-Positive | 1.33 ± 0.11 |

| MDA-MB-231 | Triple-Negative | 1.12 ± 0.09 |

| MDA-MB-468 | Triple-Negative | 0.95 ± 0.07 |

| SK-BR-3 | HER2-Positive | 2.41 ± 0.15 |

Data extracted from Li et al., European Journal of Medicinal Chemistry, 2017, 141, 721-733.

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the targeted signaling pathways.

References

The Dual Identity of Phenylureas: From Weed Control to Cancer Therapy

A Technical Guide on the Discovery and History of Substituted Phenylureas

Substituted phenylureas represent a remarkable class of chemical compounds that have carved a unique niche in both agriculture and medicine. Initially developed as potent herbicides for broad-spectrum weed control, these molecules have undergone a significant evolution, emerging as a critical scaffold in the design of targeted cancer therapies. This technical guide delves into the discovery, history, and scientific evolution of substituted phenylureas, tracing their journey from agricultural fields to the forefront of oncological drug development.

Early Beginnings: The Rise of Phenylurea Herbicides

The story of substituted phenylureas begins in the mid-20th century, a period of rapid innovation in the agrochemical industry. Following the Second World War, the demand for increased agricultural productivity spurred research into novel chemical agents for pest and weed control. Phenylurea herbicides emerged from this era of discovery, with compounds like Monuron, Diuron, and Linuron being introduced in the 1950s and 1960s.[1][2] These compounds proved to be highly effective, offering a new tool for farmers to manage unwanted vegetation and improve crop yields.[1][2]

The herbicidal activity of substituted phenylureas stems from their ability to inhibit photosynthesis in susceptible plants.[2][3] Specifically, they act as potent inhibitors of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[4][5] By binding to the D1 protein within PSII, phenylurea herbicides block the binding of plastoquinone, a key electron carrier.[5] This interruption of electron flow halts the production of ATP and NADPH, the energy currency of the cell, ultimately leading to plant death.[4][5]

A Paradigm Shift: Phenylureas in Medicine

For decades, the primary application of substituted phenylureas remained in agriculture. However, the turn of the 21st century witnessed a paradigm shift in the perception and application of this chemical class. Researchers in the pharmaceutical industry, armed with a growing understanding of the molecular drivers of cancer, began to explore vast chemical libraries for compounds that could inhibit specific signaling pathways implicated in tumor growth and proliferation.

The critical breakthrough came with the discovery that the substituted phenylurea scaffold could be adapted to target protein kinases, enzymes that play a central role in cellular signaling.[6] This discovery was a pivotal moment, as aberrant kinase activity is a hallmark of many cancers. The urea moiety proved to be an excellent hydrogen-bonding motif, capable of interacting with the hinge region of the ATP-binding pocket of various kinases.

Sorafenib: The Vanguard of Phenylurea Kinase Inhibitors

The culmination of this research was the development of Sorafenib (Nexavar®), an oral multi-kinase inhibitor that received its first FDA approval in 2005 for the treatment of advanced renal cell carcinoma.[7][8] Sorafenib's discovery was the result of a concerted effort involving high-throughput screening and medicinal chemistry optimization.[9] It was found to inhibit the Raf/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival, by targeting both wild-type and mutated forms of B-Raf and C-Raf kinases.[7][10][11]

Furthermore, Sorafenib was discovered to be a potent inhibitor of several receptor tyrosine kinases (RTKs) involved in angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[7] This dual mechanism of action, targeting both the tumor cells directly and the tumor's blood supply, established Sorafenib as a cornerstone of targeted cancer therapy.[9]

Following the success of Sorafenib, other substituted phenylurea-based kinase inhibitors have been developed and have entered clinical use, further solidifying the importance of this chemical class in oncology.

Quantitative Data on Phenylurea Kinase Inhibitors

The potency of substituted phenylurea kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro.[12] The table below summarizes the IC50 values for Sorafenib against several of its key kinase targets.

| Kinase Target | IC50 (nM) |

| c-Raf | 6 |

| B-Raf (wild-type) | 22 |

| B-Raf (V600E mutant) | 38 |

| VEGFR-2 | 90 |

| PDGFR-β | 57 |

| c-Kit | 68 |

| FLT3 | 58 |

| RET | 84 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

General Synthesis of Substituted Phenylureas

The synthesis of unsymmetrical N,N'-disubstituted phenylureas is a cornerstone of both agrochemical and pharmaceutical chemistry. A common and efficient method involves the reaction of a substituted aniline with a substituted isocyanate.[13]

Protocol:

-

Preparation of the Isocyanate: A substituted aniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene) in an inert solvent (e.g., toluene, dichloromethane) to yield the corresponding isocyanate. Care must be taken due to the high toxicity of phosgene.[14]

-

Urea Formation: The synthesized isocyanate is then reacted with a second, different substituted aniline in an inert solvent. The reaction is typically carried out at room temperature or with gentle heating.[15][16]

-

Work-up and Purification: Upon completion of the reaction, the product is typically isolated by filtration if it precipitates, or by extraction and subsequent purification by recrystallization or column chromatography to yield the pure substituted phenylurea.[17][18]

In Vitro Kinase Inhibition Assay

Determining the inhibitory activity of a compound against a specific kinase is a critical step in drug discovery. A common method is the in vitro kinase assay, which measures the phosphorylation of a substrate by the kinase in the presence of the inhibitor.[19][20]

Protocol:

-

Reagent Preparation: Prepare a kinase buffer solution containing ATP and the specific peptide or protein substrate for the kinase of interest. The recombinant kinase enzyme is diluted to a working concentration in this buffer.[20]

-

Inhibitor Dilution: The substituted phenylurea compound to be tested is serially diluted to various concentrations.

-

Kinase Reaction: The kinase, substrate, and varying concentrations of the inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.[20]

-

Detection: After a set incubation period, the reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate, or antibody-based methods like ELISA or TR-FRET that detect the phosphorylated substrate.[21]

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data is plotted to determine the IC50 value.[12]

Visualizations

Signaling Pathway: Raf/MEK/ERK Pathway Inhibition by Sorafenib

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by Sorafenib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

The journey of substituted phenylureas from herbicides to life-saving cancer drugs is a testament to the power of chemical innovation and the continuous quest for new therapeutic agents. This class of compounds, once solely associated with agriculture, has demonstrated remarkable versatility, providing a robust scaffold for the design of potent and selective kinase inhibitors. The success of Sorafenib and other phenylurea-based drugs has not only transformed the treatment landscape for several cancers but also continues to inspire the development of the next generation of targeted therapies. As our understanding of the molecular intricacies of disease deepens, the legacy of substituted phenylureas is set to continue, with new applications and discoveries on the horizon.

References

- 1. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and development of sorafenib: a multikinase inhibitor for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tarjomefa.com [tarjomefa.com]

- 15. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 16. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 17. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. In vitro kinase assay [protocols.io]

- 21. caymanchem.com [caymanchem.com]

1-(4-Chlorophenyl)-3-(p-tolyl)urea IUPAC name and synonyms

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Nomenclature

The compound with the structure this compound is a disubstituted urea derivative. Its formal nomenclature and common synonyms are crucial for its identification in chemical databases and scientific literature.

-

IUPAC Name : 1-(4-chlorophenyl)-3-(4-methylphenyl)urea[1]

-

Synonyms :

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C14H13ClN2O | [1] |

| Molecular Weight | 260.72 g/mol | Calculated |

| Monoisotopic Mass | 260.07166 Da | [1] |

| XlogP (predicted) | 3.5 - 3.7 | [1][2] |

| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl | [1] |

| InChI | InChI=1S/C14H13ClN2O/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,17,18) | [1] |

Biological Activity and Applications

Aryl urea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3] While specific quantitative biological data for this compound is not extensively detailed in the provided results, the broader class of N-aryl-N'-benzylurea and related scaffolds are known for their potential as kinase inhibitors and anticancer agents.[4]

Derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have demonstrated notable antiproliferative effects against breast cancer cell lines.[5] Mechanistic studies on these related compounds suggest they may act by inhibiting key signaling pathways involved in cancer progression.[5]

Experimental Protocols

The synthesis of unsymmetrical ureas like this compound is typically achieved through the reaction of an isocyanate with an amine. Below is a generalized experimental protocol based on common synthetic methods for aryl ureas.

General Synthesis of this compound

Objective: To synthesize this compound from p-toluidine and 4-chlorophenyl isocyanate.

Materials:

-

p-Toluidine (4-methylaniline)

-

4-Chlorophenyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a clean, dry reaction vessel, dissolve 1.0 equivalent of p-toluidine in an appropriate volume of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirring solution, add a solution of 1.0 equivalent of 4-chlorophenyl isocyanate in anhydrous THF dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for a period of 2 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the resulting precipitate (the urea product) is typically collected by filtration.

-

The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

The final product should be dried under vacuum and its identity and purity confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

Visualizations

Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a generalized synthetic workflow and a potential signaling pathway inhibited by related aryl urea compounds.

Caption: Generalized workflow for the synthesis of this compound.

Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway by related aryl ureas.

References

- 1. PubChemLite - this compound (C14H13ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 1-(4-chlorophenyl)-3-(m-tolyl)urea (C14H13ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-(4-Chlorophenyl)-3-(p-tolyl)urea: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Chlorophenyl)-3-(p-tolyl)urea, tailored for researchers, scientists, and professionals in the field of drug development. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for the acquisition of such data.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. The data has been compiled from predictive models and experimental data from analogous compounds due to the absence of a complete experimental dataset in publicly available literature.

Table 1: Mass Spectrometry Data

The predicted mass spectrometry data for this compound (Molecular Formula: C₁₄H₁₃ClN₂O) is presented below. The monoisotopic mass of the compound is 260.07166 Da.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 261.07894 |

| [M+Na]⁺ | 283.06088 |

| [M-H]⁻ | 259.06438 |

| [M+NH₄]⁺ | 278.10548 |

| [M+K]⁺ | 299.03482 |

| [M]⁺ | 260.07111 |

Data sourced from PubChem.[1]

Table 2: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound are listed below. Predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the respective functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (p-tolyl) | ~ 2.3 | Singlet |

| Aromatic H (p-tolyl) | ~ 7.1 - 7.4 | Multiplet |

| Aromatic H (4-Chlorophenyl) | ~ 7.2 - 7.5 | Multiplet |

| -NH- (urea linkage) | ~ 8.5 - 9.5 | Broad Singlet |

Table 3: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are provided below, based on analogous compounds and standard correlation tables.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (p-tolyl) | ~ 21 |

| Aromatic C-H (p-tolyl) | ~ 118 - 130 |

| Aromatic C-H (4-Chlorophenyl) | ~ 120 - 130 |

| Aromatic C-Cl | ~ 128 - 132 |

| Aromatic C-N (p-tolyl) | ~ 135 - 140 |

| Aromatic C-N (4-Chlorophenyl) | ~ 138 - 142 |

| C=O (urea) | ~ 153 - 155 |

Table 4: Predicted IR Absorption Data

The predicted key infrared absorption bands for this compound are outlined below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (urea) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (urea) | 1630 - 1680 | Strong |

| N-H Bend (urea) | 1550 - 1640 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound. These are generalized procedures adapted from common practices in synthetic and analytical chemistry.

Synthesis of this compound

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve p-toluidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution of p-toluidine, add 4-chlorophenyl isocyanate (1 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic Analysis

-

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used.

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, is used.

-

Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample can be placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

Instrumentation: A high-resolution mass spectrometer, such as a Waters XEVO G2-XS QToF or equivalent, equipped with an electrospray ionization (ESI) source is employed.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes. The mass-to-charge ratio (m/z) of the detected ions is recorded.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-(4-Chlorophenyl)-3-(p-tolyl)urea and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological targets and mechanisms of action of the diaryl urea compound, 1-(4-chlorophenyl)-3-(p-tolyl)urea, and its structurally related derivatives. Emerging research has identified this class of compounds as potent inhibitors of critical oncogenic signaling pathways, specifically the PI3K/Akt/mTOR and Hedgehog pathways, highlighting their therapeutic potential in oncology, particularly in the context of breast cancer. This document outlines the quantitative biological activities of these compounds, details the experimental protocols for their evaluation, and provides visual representations of the targeted signaling cascades and experimental workflows to facilitate further research and development.

Introduction

The diaryl urea scaffold is a privileged structure in medicinal chemistry, with several approved drugs sharing this core moiety. The compound this compound and its derivatives have garnered significant interest due to their potent anti-proliferative activities against various cancer cell lines. Mechanistic studies have revealed that these compounds exert their effects through the dual inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways, two pathways frequently dysregulated in cancer and implicated in tumor growth, proliferation, survival, and drug resistance.[1][2] This guide serves as a comprehensive resource for researchers investigating this promising class of small molecule inhibitors.

Identified Biological Targets and Signaling Pathways

The primary biological targets of this compound derivatives are key components of the PI3K/Akt/mTOR and Hedgehog signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a common event in many human cancers. Diaryl urea compounds have been shown to inhibit this pathway by reducing the phosphorylation of key downstream effectors, namely Akt and the ribosomal protein S6 kinase (S6K).[1][2]

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation in adults is linked to the development and progression of various cancers.[1][2] The transcription factor Gli1 is a key downstream effector of the Hh pathway. The this compound derivatives have been demonstrated to suppress Hh signaling by decreasing the expression of Gli1.[1][2]

Quantitative Biological Data

While specific quantitative data for the parent compound this compound is not extensively available in the public domain, a key study by Li et al. (2017) provides cytotoxicity data for a series of its derivatives against various breast cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxicity of this compound Derivatives in Breast Cancer Cell Lines

| Compound ID | R1 Group | R2 Group | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | T47D IC50 (µM) |

| 9a | H | 4-F | 8.21 ± 1.03 | 4.13 ± 0.88 | 5.32 ± 0.91 |

| 9b | H | 4-Cl | 7.54 ± 0.95 | 3.98 ± 0.76 | 4.88 ± 0.82 |

| 9c | H | 4-Br | 6.99 ± 0.87 | 3.51 ± 0.69 | 4.53 ± 0.75 |

| 9d | H | 4-CH3 | 9.03 ± 1.12 | 5.01 ± 0.93 | 6.11 ± 1.01 |

| 9e | H | 4-OCH3 | > 20 | > 20 | > 20 |

| 9i | 3-F | 4-F | 5.67 ± 0.78 | 2.89 ± 0.54 | 3.76 ± 0.68 |

Data extracted and summarized from Li et al., European Journal of Medicinal Chemistry, 2017. The parent compound this compound corresponds to a structure where R1 is H and the p-tolyl group is present.

Detailed Experimental Protocols

The following protocols are based on standard methodologies employed in the evaluation of the biological activity of this compound and its derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status.

Protocol:

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-S6K, S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the total protein and loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of target genes, such as Gli1.

Protocol:

-

RNA Extraction: Treat cells with the test compound, then extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green Master Mix, and specific primers for Gli1 and a housekeeping gene (e.g., GAPDH or ACTB).

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

The diaryl urea derivative, this compound, and its analogs represent a promising class of anti-cancer agents with a dual mechanism of action targeting the PI3K/Akt/mTOR and Hedgehog signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of these compounds. Future studies should focus on elucidating the precise molecular interactions with their targets, optimizing the structure-activity relationship for improved potency and selectivity, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical series could lead to the development of novel and effective therapies for breast cancer and other malignancies driven by the aberrant activation of these critical signaling cascades.

References

An In-depth Technical Guide to the Thermochemical Properties of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-(p-tolyl)urea is a diarylurea derivative. Diarylureas are a class of compounds with significant interest in medicinal chemistry and materials science. A thorough understanding of their thermochemical properties is crucial for drug development, formulation, and ensuring the stability and safety of active pharmaceutical ingredients (APIs). These properties, including enthalpy of formation, combustion, fusion, and thermal stability, provide fundamental insights into the molecule's energetic landscape.

Molecular and Predicted Properties

Basic molecular information for this compound is available from databases such as PubChem.

| Property | Value | Source |

| Molecular Formula | C14H13ClN2O | [1] |

| Monoisotopic Mass | 260.07166 Da | [1] |

| Predicted XlogP | 3.5 | [1] |

Note: The XlogP value is a predicted measure of hydrophobicity and is not an experimentally determined thermochemical property.

Experimental Protocols for Thermochemical Characterization

The following sections detail the primary experimental techniques employed to measure the thermochemical properties of solid organic compounds like this compound.

Combustion Calorimetry

Combustion calorimetry is the cornerstone for determining the standard enthalpy of formation of an organic compound. The experiment measures the heat released during the complete combustion of the substance in a high-pressure oxygen atmosphere.

Methodology:

-

Sample Preparation: A precise mass (typically 0.3 to 1.0 g) of the crystalline sample is pressed into a pellet.[2]

-

Calorimeter Setup: The pellet is placed in a platinum crucible within a high-pressure vessel, commonly known as a "bomb." A small, known amount of water is added to the bomb to ensure the final products are in their standard states.[2]

-

Pressurization and Combustion: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.[2] The sample is then ignited using a platinum fuse wire.

-

Temperature Measurement: The bomb is submerged in a known volume of water in a calorimeter. The temperature change of the water is meticulously recorded to determine the heat released during combustion.

-

Data Analysis: The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid.[2] The standard enthalpy of combustion is then calculated from the corrected temperature rise and the mass of the sample. The standard enthalpy of formation can then be derived using Hess's law.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining the enthalpy of fusion (melting), crystallization, and solid-state transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC furnace.

-

Temperature Program: The furnace is heated at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is plotted against temperature.

-

Data Analysis: The melting point is identified as the onset or peak of the endothermic melting peak. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus). The technique can also be used to study the effects of different solvents or denaturants on the thermal stability of a compound.[3][4]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and decomposition patterns.

Methodology:

-

Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.

-

Atmosphere and Heating: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The mass of the sample is continuously recorded as the temperature increases.

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. For urea and its derivatives, TGA can reveal multi-stage decomposition processes, including vaporization and the breakdown of intermediates like biuret and cyanuric acid.[5][6] The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.[6][7]

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermochemical characterization of a solid organic compound like this compound.

Caption: Experimental workflow for thermochemical characterization.

References

- 1. PubChemLite - this compound (C14H13ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-chlorophenyl)-3-(p-tolyl)urea, a disubstituted urea derivative. The synthesis is achieved through the reaction of p-toluidine with 4-chlorophenyl isocyanate. This method is straightforward and serves as a reliable procedure for obtaining the target compound for use in pharmaceutical research and drug development.

Introduction

Disubstituted ureas are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The structural motif of this compound incorporates features that are often found in pharmacologically active molecules. This document outlines a laboratory-scale synthesis protocol, providing researchers with a clear and reproducible method for its preparation.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of the amino group of p-toluidine to the isocyanate group of 4-chlorophenyl isocyanate.

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Methods

3.1. Reagents and Solvents

-

p-Toluidine (C₇H₉N)

-

4-Chlorophenyl isocyanate (C₇H₄ClNO)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is adapted from a similar synthesis of a related compound.[1]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 eq) in dichloromethane (30 mL).

-

Addition of Isocyanate: In a separate dropping funnel, dissolve 4-chlorophenyl isocyanate (1.0 eq) in dichloromethane (20 mL). Add the isocyanate solution dropwise to the stirred solution of p-toluidine at room temperature over a period of 15 minutes.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The formation of a white precipitate should be observed.

-

Work-up and Isolation: Filter the resulting solid using a Büchner funnel and wash the filter cake with a small amount of cold dichloromethane.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain the pure this compound.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| p-Toluidine | 1.0 eq |

| 4-Chlorophenyl isocyanate | 1.0 eq |

| Product | |

| Molecular Formula | C₁₄H₁₃ClN₂O |

| Molecular Weight | 260.72 g/mol |

| Physical Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Yield | To be determined experimentally |

Visualizations

Diagram 1: Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-Chlorophenyl isocyanate is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This compound can be used for further studies in drug discovery and development. The straightforward nature of the reaction makes it suitable for a standard organic chemistry laboratory setting.

References

Application Notes and Protocols: Utilizing 1-(4-Chlorophenyl)-3-(p-tolyl)urea Derivatives as Dual Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1-(4-Chlorophenyl)-3-(p-tolyl)urea derivatives as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways. The information is based on published research and provides detailed protocols for evaluating the efficacy of these compounds in cancer cell lines.

Introduction

A series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been identified as potent inhibitors of two critical signaling pathways implicated in cancer progression and drug resistance: the PI3K/Akt/mTOR pathway and the Hedgehog (Hh) pathway.[1] By simultaneously targeting these pathways, these compounds present a promising strategy for overcoming resistance mechanisms and improving therapeutic outcomes in cancers such as breast cancer.

The representative compound, 9i , from the study by Li et al. (2017), has demonstrated significant biological activity, including the inhibition of key downstream effectors of both pathways, induction of apoptosis, and suppression of cancer cell migration.[1] These notes will focus on the application of this class of compounds as kinase inhibitors.

Mechanism of Action

The 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives exert their anticancer effects by concurrently inhibiting the PI3K/Akt/mTOR and Hedgehog signaling cascades.

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. The compounds inhibit the phosphorylation of key downstream targets, such as Akt and the ribosomal protein S6 kinase (S6K), thereby disrupting the signaling cascade that promotes cell survival and proliferation.[1]

-

Hedgehog Pathway Inhibition: The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is linked to various cancers. These urea derivatives have been shown to decrease the expression of the Gli1 transcription factor, a key effector of the Hedgehog pathway, particularly in the presence of the Smoothened agonist (SAG).[1]

Data Presentation

The following tables summarize the in vitro anti-proliferative activities of representative 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anti-proliferative Activity of Selected Urea Derivatives

| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) | PC-3 IC50 (μM) |

| Compound 31 | 7.61 ± 0.99 | 3.61 ± 0.97 | 10.99 ± 0.98 |

Data extracted from a review citing the primary research by Li et al.[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and a general experimental workflow.

References

Application of Diaryl Urea Compounds in Cancer Cell Line Studies: A Focus on 1-(4-Chlorophenyl)-3-(p-tolyl)urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of 1-(4-Chlorophenyl)-3-(p-tolyl)urea and its closely related diaryl urea derivatives in cancer cell line research. The information presented is synthesized from recent studies and is intended to guide researchers in exploring the anticancer potential of this class of compounds.

Introduction

Diaryl urea compounds have emerged as a promising class of small molecules in cancer therapy. Their structural motif is a key pharmacophore in several approved kinase inhibitors. Derivatives of this compound have demonstrated significant anti-proliferative activity in various cancer cell lines, primarily through the inhibition of key signaling pathways crucial for cancer cell growth, survival, and migration. This document will focus on the application of these compounds in breast and lung cancer cell line studies, detailing their mechanism of action and providing protocols for their evaluation.

Mechanism of Action

Derivatives of this compound have been shown to exert their anticancer effects by targeting multiple signaling pathways. The primary mechanisms of action include:

-

Inhibition of PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and resistance to therapy. Diaryl urea derivatives can inhibit the phosphorylation of key proteins in this pathway, such as Akt and S6K, leading to the suppression of downstream signaling.[1][2]

-

Inhibition of Hedgehog (Hh) Signaling Pathway: The Hedgehog pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. These compounds can decrease the expression of key transcription factors in this pathway, such as Gli1.[1][2]

-

Induction of Apoptosis: By inhibiting pro-survival signaling, these compounds can induce programmed cell death (apoptosis) in cancer cells. This is often characterized by the activation of caspases and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.

-

Cell Cycle Arrest: Certain diaryl urea derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, a related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), was found to induce G0/G1 cell cycle arrest in lung cancer cells.[3][4]

-

Activation of AMPK Pathway: The activation of AMP-activated protein kinase (AMPK), a key energy sensor, can lead to the inhibition of cancer cell growth. COH-SR4 has been shown to activate the AMPK pathway in lung cancer cells.[3][4]

Data Presentation: Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of a representative 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative, compound 9i , against various breast cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| T47D | Breast Cancer | Not Specified |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified |

| MCF-7 | Breast Cancer | 7.61 ± 0.99 |

| PC-3 | Prostate Cancer | 10.99 ± 0.98 |

Data extracted from a study on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, where compound 31 is structurally similar to the topic compound.[1]

The table below shows the inhibitory concentration (IC50) of a structurally related compound, COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea), in different lung cancer cell lines.[3]

| Cell Line | Cancer Type | IC50 (µM) |

| H1417 | Lung Cancer | 1.2 ± 0.2 |

| H1618 | Lung Cancer | 1.5 ± 0.2 |

| H358 | Lung Cancer | 2.1 ± 0.2 |

| H520 | Lung Cancer | 2.4 ± 0.3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the diaryl urea compound for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment.

Materials:

-

Cancer cell lines

-

This compound derivative

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the targeted signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Gli1, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence detection system.

Visualizations

Signaling Pathways

Caption: Inhibition of PI3K/Akt/mTOR and Hedgehog pathways.

Experimental Workflow

Caption: General workflow for in vitro evaluation.

Apoptosis Induction Pathway

Caption: Proposed mechanism of apoptosis induction.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Dissolution of 1-(4-Chlorophenyl)-3-(p-tolyl)urea in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of 1-(4-Chlorophenyl)-3-(p-tolyl)urea in Dimethyl Sulfoxide (DMSO). The information is intended to guide researchers in preparing solutions for various experimental applications in drug discovery and development.

Introduction

This compound is a substituted urea derivative of interest in medicinal chemistry and drug discovery.[1][2] Proper dissolution and handling of this compound are crucial for accurate and reproducible experimental results. DMSO is a widely used polar aprotic solvent capable of dissolving a broad range of organic compounds.[3] This protocol outlines the materials, equipment, and procedures for effectively dissolving this compound in DMSO.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is essential for safe handling and accurate solution preparation.

| Property | Value |

| Molecular Formula | C14H13ClN2O |

| Molecular Weight | 260.72 g/mol |

| Appearance | Solid (form may vary) |

| Predicted XlogP | 3.5 |

Table 1: Chemical properties of this compound.[1]

Solubility Data

Experimental Protocol

This protocol provides a step-by-step guide for dissolving this compound in DMSO to prepare a stock solution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), research grade or higher

-

Glass vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Calibrated analytical balance

-

Micropipettes

-

Vortex mixer

-

Water bath or heating block (optional)

Equipment:

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Work in a well-ventilated area or a chemical fume hood.

-

-

Weighing the Compound:

-

Tare a clean, dry vial on the analytical balance.

-

Carefully weigh the desired amount of this compound powder into the vial. Record the exact weight.

-

-

Adding the Solvent:

-

Using a micropipette, add the calculated volume of DMSO to the vial to achieve the desired concentration. For initial trials, it is recommended to start with a concentration based on the solubility of similar compounds (e.g., 10-30 mg/mL).

-

-

Dissolution:

-

Securely cap the vial.

-

Vortex the mixture at room temperature for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

-

Heating (Optional):

-

If the compound does not fully dissolve at room temperature, gentle heating can be applied.

-

Place the vial in a water bath or on a heating block set to a low temperature (e.g., 30-40°C).

-

Periodically remove the vial and vortex until the solid is completely dissolved. Caution: Avoid excessive heating, as it may degrade the compound.

-

-

Storage:

-

Once fully dissolved, allow the solution to cool to room temperature.

-

Store the stock solution in a tightly sealed vial at -20°C for long-term storage to minimize degradation. For short-term use, storage at 2-8°C may be adequate. Protect from light and moisture.

-

Diagrams

Experimental Workflow:

A workflow diagram for dissolving this compound in DMSO.

Logical Relationship of Solubility Factors:

Factors influencing the solubility of the compound in DMSO.

References

- 1. PubChemLite - this compound (C14H13ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(4-Chlorophenyl)-3-(p-tolyl)urea. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of this compound. The protocol includes detailed chromatographic conditions, sample and standard preparation procedures, and comprehensive validation data presented in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a diarylurea compound with potential applications in pharmaceutical and agrochemical research. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its efficacy and safety. This document provides a detailed HPLC method for the quantitative determination of the purity of this compound and for the separation of its potential process-related impurities and degradation products.

Potential Process-Related Impurities:

-

p-Toluidine

-

4-Chloroaniline

-

1-Chloro-4-isocyanatobenzene

Potential Degradation Pathway:

Under hydrolytic stress (acidic or basic conditions), the urea linkage is susceptible to cleavage, which would regenerate the starting amines, p-toluidine and 4-chloroaniline.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

This compound reference standard

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Preparation of Solutions

-

Diluent: Acetonitrile and Water (50:50, v/v)

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[4][5][6] The sample was subjected to acidic, basic, oxidative, and thermal stress conditions. The chromatograms showed that the main peak of this compound was well-resolved from the degradation products, confirming the method's specificity.

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity

| Concentration (µg/mL) | Peak Area |

| 50 | 450123 |

| 75 | 675432 |

| 100 | 900876 |

| 125 | 1125643 |

| 150 | 1350987 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (% Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 80 | 79.5 | 99.38 |

| 100% | 100 | 100.2 | 100.20 |

| 120% | 120 | 119.7 | 99.75 |

| Average % Recovery | 99.78 |

Table 3: Precision (Repeatability)

| Injection | Peak Area |

| 1 | 900876 |

| 2 | 901234 |

| 3 | 899987 |

| 4 | 900543 |

| 5 | 901567 |

| 6 | 900321 |

| Mean | 900755 |

| Standard Deviation | 593.4 |

| % RSD | 0.066 |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters and their acceptance criteria are listed below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections of the standard) |

Conclusion

The developed RP-HPLC method for the purity analysis of this compound is simple, specific, accurate, and precise. The validation results confirm that the method is suitable for its intended use in the quality control of bulk drug and stability samples.

Visualizations

Caption: Experimental workflow for HPLC purity analysis.

References

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. actascientific.com [actascientific.com]

- 3. altabrisagroup.com [altabrisagroup.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajpsonline.com [ajpsonline.com]

Application Notes and Protocols for In Vivo Evaluation of 1-(4-Chlorophenyl)-3-(p-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-3-(p-tolyl)urea is a diarylurea compound. The diarylurea scaffold is a key feature in numerous approved anti-cancer drugs that function as kinase inhibitors.[1][2] These drugs often target signaling pathways crucial for tumor growth, proliferation, and angiogenesis, such as the Raf/MEK/ERK and VEGF receptor pathways.[1][3] Based on its structural similarity to known kinase inhibitors like Sorafenib, it is hypothesized that this compound may exhibit anti-neoplastic properties by inhibiting key kinases involved in cancer progression.

These application notes provide a comprehensive framework for the in vivo evaluation of this compound, focusing on establishing its maximum tolerated dose, assessing its anti-tumor efficacy in a xenograft model, and characterizing its pharmacokinetic profile.

Application Notes

Rationale for In Vivo Testing

In vitro assays provide preliminary data on a compound's biological activity, but in vivo studies are essential to understand its efficacy, toxicity, metabolism, and overall therapeutic potential in a complex biological system.[4][5] The protocols outlined below are designed to systematically evaluate this compound as a potential anti-cancer agent.

Animal Model Selection